(4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one (4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one Novel metallo-β-lactamase (MBL) inhibitor; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 1212185-26-6
VCID: VC0006150
InChI: InChI=1S/C16H16N2OS2/c19-16-18-15-14(21-16)12(10-2-1-5-17-7-10)11-8-3-4-9(6-8)13(11)20-15/h1-2,5,7-9,11-13H,3-4,6H2,(H,18,19)
SMILES: C1CC2CC1C3C2SC4=C(C3C5=CN=CC=C5)SC(=O)N4
Molecular Formula: C16H16N2OS2
Molecular Weight: 316.4 g/mol

(4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one

CAS No.: 1212185-26-6

Cat. No.: VC0006150

Molecular Formula: C16H16N2OS2

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

(4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one - 1212185-26-6

CAS No. 1212185-26-6
Molecular Formula C16H16N2OS2
Molecular Weight 316.4 g/mol
IUPAC Name 9-pyridin-3-yl-3,7-dithia-5-azatetracyclo[9.2.1.02,10.04,8]tetradec-4(8)-en-6-one
Standard InChI InChI=1S/C16H16N2OS2/c19-16-18-15-14(21-16)12(10-2-1-5-17-7-10)11-8-3-4-9(6-8)13(11)20-15/h1-2,5,7-9,11-13H,3-4,6H2,(H,18,19)
Standard InChI Key RRGJAKVGOZYHOQ-UHFFFAOYSA-N
SMILES C1CC2CC1C3C2SC4=C(C3C5=CN=CC=C5)SC(=O)N4
Canonical SMILES C1CC2CC1C3C2SC4=C(C3C5=CN=CC=C5)SC(=O)N4

The compound (4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one is a complex heterocyclic molecule with potential applications in medicinal chemistry. It belongs to a class of compounds that integrate thiazole and chromene moieties into a single structure. This compound is identified by its PubChem CID: 4870494 and has a molecular weight of 316.4 g/mol .

Synthesis

While no direct synthesis of this compound was provided in the sources reviewed, similar heterocyclic compounds are synthesized through multi-step reactions involving:

  • Cyclization of precursor molecules containing sulfur and nitrogen groups.

  • Functionalization of the chromene backbone.

  • Introduction of the pyridine moiety via nucleophilic substitution or cross-coupling reactions.

These steps often require catalysts such as POCl₃ or bases like potassium carbonate for cyclization and activation .

Biological Activity

The compound belongs to a class of heterocycles known for their diverse biological activities:

  • Potential Antimicrobial Properties: Thiazole derivatives are widely studied for their antibacterial activity against Gram-positive strains .

  • Anticancer Potential: Related fused thiazole systems have been shown to induce apoptosis in cancer cells through mechanisms like caspase activation and inhibition of cell proliferation .

  • Anti-inflammatory Effects: Compounds with similar frameworks have demonstrated inhibition of enzymes like 5-lipoxygenase (5-LOX), suggesting anti-inflammatory potential .

Although specific studies on this compound are lacking in the reviewed literature, its structural features suggest it may exhibit similar bioactivities.

Applications

The integration of pyridine and thiazole units into the chromene framework makes this compound a promising candidate for:

  • Drug Development: Its rigid stereochemistry and functional groups provide opportunities for binding to biological targets.

  • Chemical Probes: The molecule could serve as a scaffold for designing inhibitors or modulators in enzymatic studies.

  • Material Science: Heterocyclic compounds like this are sometimes explored for their optical or electronic properties.

Challenges and Future Directions

Despite its potential:

  • The lack of comprehensive studies on its synthesis and biological evaluation limits its current utility.

  • Further research is needed to optimize its synthesis and explore structure–activity relationships (SAR).

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